N,N-Didodecyl-N-methyldodecan-1-aminium acetate
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Overview
Description
N,N-Didodecyl-N-methyldodecan-1-aminium acetate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. This particular compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-methyldodecan-1-aminium acetate typically involves the quaternization of N,N-didodecyl-N-methyldodecan-1-amine with acetic acid. The reaction is usually carried out in a solvent such as acetonitrile at elevated temperatures (around 50°C) for an extended period (24 hours). The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analyses .
Chemical Reactions Analysis
Types of Reactions
N,N-Didodecyl-N-methyldodecan-1-aminium acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The acetate group can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ion-exchange reactions are typically carried out in aqueous solutions with salts like sodium chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
N,N-Didodecyl-N-methyldodecan-1-aminium acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of N,N-Didodecyl-N-methyldodecan-1-aminium acetate involves its interaction with cell membranes. The long alkyl chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property makes it effective as a disinfectant and antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- N-Dodecyl-N-methyldodecan-1-amine
- N,N-Didodecyl-N-methyldodecan-1-aminium chloride
- N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate
Uniqueness
N,N-Didodecyl-N-methyldodecan-1-aminium acetate is unique due to its specific acetate anion, which imparts distinct properties compared to other quaternary ammonium compounds. Its hydrophobic nature and surfactant properties make it particularly useful in applications requiring membrane disruption and phase transfer catalysis .
Properties
CAS No. |
74232-27-2 |
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Molecular Formula |
C39H81NO2 |
Molecular Weight |
596.1 g/mol |
IUPAC Name |
tridodecyl(methyl)azanium;acetate |
InChI |
InChI=1S/C37H78N.C2H4O2/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;1-2(3)4/h5-37H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
UTKBUYKFXPGCLL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.CC(=O)[O-] |
Origin of Product |
United States |
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